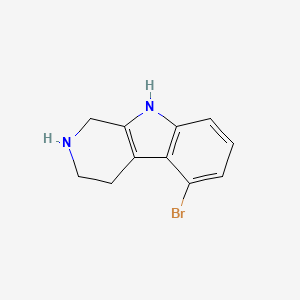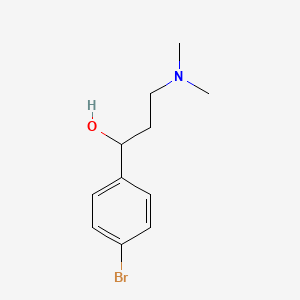
1-(4-Bromo-phenyl)-3-dimethylamino-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
- Studies on the synthesis of various compounds, including those with bromo-phenyl groups, emphasize advancements in chemical synthesis techniques. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl showcases methodologies for creating intermediates for pharmaceuticals, highlighting the importance of bromo-phenyl compounds in synthetic chemistry (Qiu et al., 2009).
Environmental Science
- Research into the environmental impacts of brominated compounds, such as Polybrominated dibenzo-p-dioxins and dibenzofurans, reveals their presence as contaminants and explores their effects on health and ecosystems. This research underscores the broader environmental considerations of using brominated organic molecules (Mennear & Lee, 1994).
Pharmacology and Toxicology
- Although specifics on the pharmacological applications of 1-(4-Bromo-phenyl)-3-dimethylamino-propan-1-ol are not provided, related research on the neurochemistry and neurotoxicity of phenylethylamine derivatives offers a glimpse into how similar compounds are studied for their interactions with biological systems. This area of research is crucial for understanding both the therapeutic potential and risks of such compounds (McKenna & Peroutka, 1990).
Organic Electronics and Photonics
- The development of organic light-emitting diodes (OLEDs) and other electronic applications often involves the study of compounds with specific electronic and photonic properties. Research on BODIPY-based materials, for instance, highlights the exploration of organic compounds for their potential in creating efficient, metal-free infrared emitters and sensors (Squeo & Pasini, 2020).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(dimethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETRBUSOGWVKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

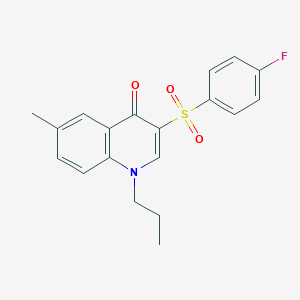

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2713914.png)
![N-(2-methoxybenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2713916.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2713917.png)
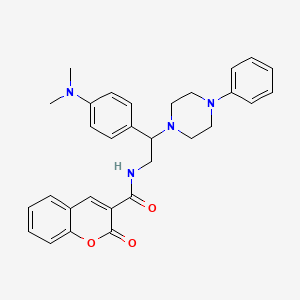
![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2713921.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2713923.png)

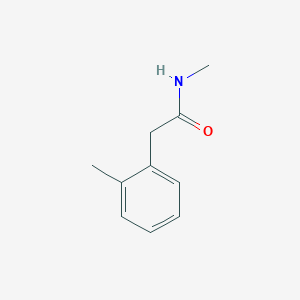
![Methyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2713930.png)
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2713933.png)
